Magnesium(2+) bromide methanide
CAS No.:
Cat. No.: VC16780622
Molecular Formula: CH3BrMg
Molecular Weight: 119.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CH3BrMg |
|---|---|
| Molecular Weight | 119.24 g/mol |
| IUPAC Name | magnesium;carbanide;bromide |
| Standard InChI | InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | NXPHGHWWQRMDIA-UHFFFAOYSA-M |
| Canonical SMILES | [CH3-].[Mg+2].[Br-] |
Introduction
Chemical Identity and Structural Characteristics
Magnesium(2+) bromide methanide, systematically named magnesium;carbanide;bromide, adopts the molecular formula CH₃BrMg with a molar mass of 119.24 g/mol. Its structure comprises a methyl group (CH₃⁻) coordinated to a magnesium cation (Mg²⁺) and a bromide anion (Br⁻), forming an ionic lattice in the solid state. The canonical SMILES representation, [CH3-].[Mg+2].[Br-], underscores this ionic dissociation.
Spectroscopic analyses, including ¹H NMR, reveal distinct environments for the methyl protons, typically resonating as a singlet near δ 0.5–1.5 ppm due to shielding by the magnesium center . X-ray crystallography of analogous Grignard reagents, such as methylmagnesium chloride, confirms a trigonal planar geometry around magnesium, with Mg–C bond lengths averaging 2.15 Å . This geometry facilitates the reagent’s nucleophilic character, as the methyl group remains highly polarized (Mg⁺–C⁻) .
Synthesis and Industrial Production
The synthesis of magnesium(2+) bromide methanide follows the classical Grignard reaction protocol, wherein methyl bromide (CH₃Br) reacts with magnesium metal in anhydrous diethyl ether or methylal (dimethoxymethane) . The reaction proceeds via a radical mechanism, initiated by electron transfer from magnesium to methyl bromide:
Industrial-scale production, as detailed in patent CN101555254B, employs methyl chloride derived from glyphosate manufacturing byproducts, reducing raw material costs . Key parameters include:
This method achieves yields exceeding 90% while enabling solvent recycling, addressing environmental and economic concerns .
Reactivity and Mechanistic Insights
Magnesium(2+) bromide methanide exhibits hallmark Grignard reactivity, attacking electrophilic centers in carbonyl compounds, epoxides, and nitriles. A prototypical reaction with ketones proceeds as follows:
Kinetic studies indicate a two-step mechanism:
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Coordination: The carbonyl oxygen binds to magnesium, polarizing the C=O bond.
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Nucleophilic attack: The methyl group transfers to the carbonyl carbon, forming an alkoxide intermediate .
Notably, steric hindrance and solvent effects modulate reactivity. Ether solvents stabilize the Grignard complex via Lewis acid-base interactions, while bulky substrates slow reaction rates .
Applications in Organic Synthesis
Pharmaceutical Intermediates
CH₃BrMg enables the synthesis of tertiary alcohols, a key step in producing antihistamines and antidepressants. For example, reaction with benzophenone yields triphenylmethanol, a precursor to diphenhydramine .
Fine Chemical Production
The reagent facilitates carbon-chain elongation in fatty acid derivatives. A 2022 study demonstrated its use in synthesizing α-methyl carboxylic acids via carboxylation with CO₂ :
Polymer Chemistry
Methylmagnesium bromide initiates ring-opening polymerizations of lactones, yielding biodegradable polyesters with controlled molecular weights .
Recent Advancements and Future Directions
Recent innovations focus on solvent alternatives and catalytic applications:
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Ionic Liquids: Replace ethers to reduce volatility and improve reaction control .
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Flow Chemistry: Continuous reactors enhance safety and scalability for industrial processes .
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Asymmetric Synthesis: Chiral ligands paired with CH₃BrMg enable enantioselective alkylations, expanding access to optically active compounds .
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